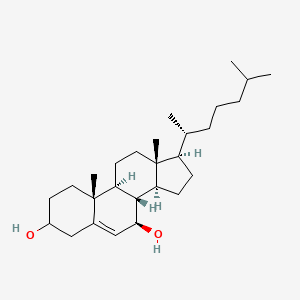
7 beta-Hydroxy Cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7 beta-Hydroxy Cholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of cholesterol metabolism and has been linked to various biological processes and diseases. This compound is often found in increased quantities in the body fluids and diseased organs of patients with age-related diseases such as cardiovascular diseases and Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7 beta-Hydroxy Cholesterol can be synthesized from cholesterol through enzymatic or non-enzymatic oxidation. The enzymatic pathway involves cholesterol 7 alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7th position . Non-enzymatic oxidation can occur through exposure to reactive oxygen species (ROS), leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microbial or enzymatic systems are employed to convert cholesterol into this compound. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7 beta-Hydroxy Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or through enzymatic oxidation using cholesterol oxidase.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include 7-ketocholesterol and other oxidized derivatives of cholesterol .
Applications De Recherche Scientifique
7 beta-Hydroxy Cholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Mécanisme D'action
7 beta-Hydroxy Cholesterol exerts its effects through various molecular pathways. It is known to induce apoptosis in cells by activating caspases and causing DNA fragmentation . The compound also interacts with nuclear receptors and G protein-coupled receptors, influencing cholesterol homeostasis and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
7-Ketocholesterol: Another oxidized derivative of cholesterol, often formed alongside 7 beta-Hydroxy Cholesterol through similar oxidative processes.
7 alpha-Hydroxycholesterol: A precursor in bile acid synthesis, differing from this compound in the position of the hydroxyl group.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar but functionally distinct from this compound.
Uniqueness: this compound is unique due to its specific role in inducing apoptosis and its potential as a biomarker for oxidative stress. Its formation through both enzymatic and non-enzymatic pathways also distinguishes it from other cholesterol derivatives .
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 |
Clé InChI |
OYXZMSRRJOYLLO-ISPKDCJXSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


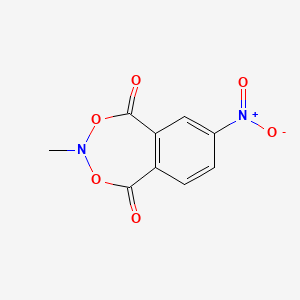
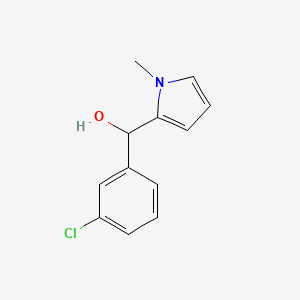

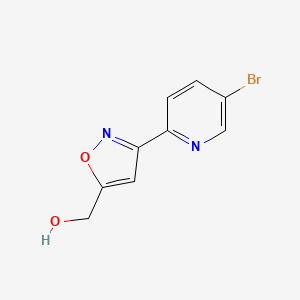


![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
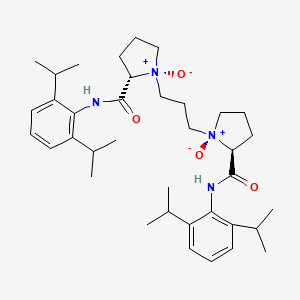
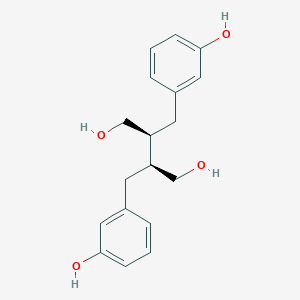
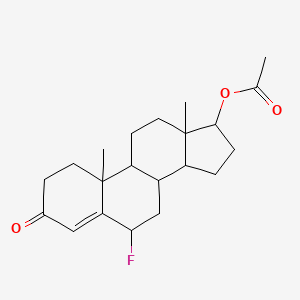
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)


![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
